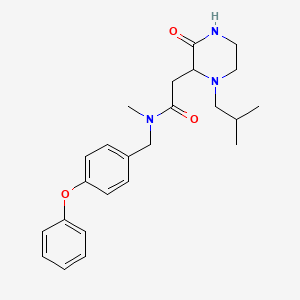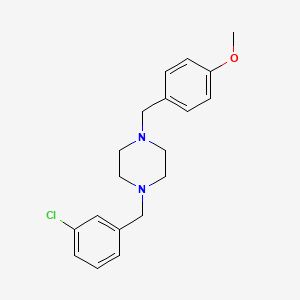![molecular formula C21H27ClN2O3 B3895319 1-[(3-Chlorophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B3895319.png)
1-[(3-Chlorophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine
Overview
Description
1-[(3-Chlorophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is a compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound is characterized by the presence of a chlorophenyl group and a trimethoxyphenyl group attached to a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chlorophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine typically involves the reaction of 3-chlorobenzyl chloride with 3,4,5-trimethoxybenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chlorophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted piperazines with various functional groups.
Scientific Research Applications
1-[(3-Chlorophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter modulation.
Medicine: Investigated for its potential use as a therapeutic agent in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-Chlorophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine involves its interaction with neurotransmitter receptors in the central nervous system. The compound is believed to modulate the activity of serotonin and dopamine receptors, leading to changes in neurotransmitter levels and signaling pathways. This modulation can result in various pharmacological effects, including anxiolytic and antidepressant properties .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: Similar structure but with a chloropropyl group instead of a trimethoxyphenyl group.
1-(2-Chlorophenyl)piperazine: Lacks the trimethoxyphenyl group and has a different substitution pattern on the phenyl ring.
1-Phenylpiperazine: Lacks both the chlorophenyl and trimethoxyphenyl groups.
Uniqueness
1-[(3-Chlorophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is unique due to the presence of both a chlorophenyl and a trimethoxyphenyl group, which contribute to its distinct pharmacological profile. The combination of these groups allows for specific interactions with neurotransmitter receptors, making it a valuable compound for research in neuropharmacology .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O3/c1-25-19-12-17(13-20(26-2)21(19)27-3)15-24-9-7-23(8-10-24)14-16-5-4-6-18(22)11-16/h4-6,11-13H,7-10,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOKPSZNWXNWHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E)-[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methylideneamino]thiourea](/img/structure/B3895236.png)
![3-[5-[(Z)-[1-(4-carboxyphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B3895241.png)
![3-methyl-N-{4-[3-(2-thienyl)acryloyl]phenyl}benzamide](/img/structure/B3895247.png)
![2-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B3895255.png)
![(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B3895269.png)
![(4Z)-2-phenyl-4-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]-1,3-oxazol-5-one](/img/structure/B3895275.png)
![6-[2-(2-bromo-4,5-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3895282.png)
![1-(4-NITROPHENYL)-3-PROPYL-4-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1H-PYRAZOL-5-ONE](/img/structure/B3895288.png)
![4-methyl-N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B3895293.png)

![N-{1-{[(3-fluorophenyl)amino]carbonyl}-2-[4-(methylthio)phenyl]vinyl}-4-methylbenzamide](/img/structure/B3895327.png)
![N-{4-[(2E)-3-(pyridin-2-yl)prop-2-enoyl]phenyl}furan-2-carboxamide](/img/structure/B3895341.png)

![1-isopropyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B3895351.png)
